5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one
Description
Contextualizing Vicinin 2 within Flavonoid Chemistry and Natural Products Research
Flavonoids represent a diverse group of polyphenolic compounds widely distributed in the plant kingdom. nih.govnih.govresearchgate.netmdpi.com They are characterized by a fifteen-carbon skeleton typically arranged as two benzene (B151609) rings linked by a three-carbon chain, often forming a heterocyclic oxygen-containing ring. nih.govnih.govresearchgate.netmdpi.comresearchgate.net This basic structure, a C6-C3-C6 system, is the foundation for various flavonoid classes, including flavones, flavonols, flavanones, and others, which differ in the oxidation level and substitution pattern of the central ring. nih.govresearchgate.net
Vicinin 2 is classified as a flavone (B191248), a subclass of flavonoids featuring a double bond between C2 and C3 and a carbonyl group at C4 in the central ring. nih.gov As a natural product, Vicinin 2 is isolated from various plant sources. nih.gov Its presence has been reported in species such as Centaurea hierapolitana, Glycyrrhiza glabra, and Artemisia capillaris. nih.gov Another reported source is the leaves of Antidesma bunius. eujournal.orgchemfaces.com The isolation of natural products like Vicinin 2 often involves chromatographic techniques applied to plant extracts. researchgate.neteujournal.orgchemfaces.com
Significance of Investigating Vicinin 2 from an Academic Perspective
Investigating Vicinin 2 holds significance from an academic standpoint due to its contribution to the understanding of flavonoid diversity and biosynthesis in plants. nih.govmdpi.com Academic research aims to characterize the chemical structure of natural compounds, elucidate their distribution in nature, and explore their interactions within biological systems. researchgate.netnih.goveujournal.orgchemfaces.com The study of compounds like Vicinin 2 adds to the growing knowledge base of plant secondary metabolites and their complex roles in plant physiology and ecology. nih.govresearchgate.netmdpi.com
Furthermore, the structural complexity of flavonoid glycosides, such as Vicinin 2 which contains sugar moieties, presents interesting challenges and opportunities in natural product chemistry regarding isolation, purification, and structural elucidation using techniques like NMR and HRESI analysis. eujournal.orgchemfaces.com Academic research provides the foundational chemical and botanical data necessary for any further exploration of these compounds.
Scope and Research Objectives for Vicinin 2 Investigations
The scope of research on Vicinin 2 primarily encompasses its identification, isolation, structural characterization, and occurrence in different plant species. nih.goveujournal.orgchemfaces.com Research objectives typically involve developing and refining methods for the efficient extraction and purification of Vicinin 2 from its natural sources. researchgate.neteujournal.orgchemfaces.com Detailed spectroscopic analysis is a key objective to confirm its chemical structure and differentiate it from other related flavonoids. eujournal.orgchemfaces.com
Another important objective is to catalog the presence and concentration of Vicinin 2 across various plant taxa and geographical locations, contributing to databases of natural products. nih.gov Comparative studies of Vicinin 2 isolated from different sources can also be an objective, aiming to understand potential variations in its properties or associated compounds. The academic objectives are centered on expanding the fundamental chemical and botanical knowledge surrounding this specific flavonoid glycoside. nih.govresearchgate.netmdpi.com
Research findings often include the molecular formula and weight of Vicinin 2, as well as details about its isolation from specific plant materials. For example, studies have reported the isolation of Vicinin 2 from Antidesma bunius leaves using chromatographic fractionation of methanol (B129727) extract. eujournal.orgchemfaces.com
Here is a table summarizing some key chemical properties of Vicinin 2 based on available data:
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₀O₁₇ | PubChem nih.govuni.lu |
| Molecular Weight | 626.5 g/mol | PubChem nih.govuni.lu |
| Monoisotopic Mass | 626.14829948 Da | PubChem nih.govuni.lu |
| XLogP (predicted) | -1.7 | PubChem uni.lu |
| PubChem CID | 5315206 | PubChem nih.govuni.lu |
| CAS Number | 90456-53-4 | PubChem nih.gov |
This table presents computed properties and identifiers for Vicinin 2, which are fundamental data points in its academic investigation. nih.govuni.lu
Structure
2D Structure
Properties
CAS No. |
90456-53-4 |
|---|---|
Molecular Formula |
C27H30O17 |
Molecular Weight |
626.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one |
InChI |
InChI=1S/C27H30O17/c28-6-12-15(32)18(35)20(37)26(41-12)43-24-17(34)14-10(31)5-11(8-1-3-9(30)4-2-8)40-23(14)25(22(24)39)44-27-21(38)19(36)16(33)13(7-29)42-27/h1-5,12-13,15-16,18-21,26-30,32-39H,6-7H2 |
InChI Key |
CSNXTSWTBUEIJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of Vicinin 2
Plant Kingdom Sources of Vicinin 2
Vicinin 2 has been identified in several notable plant sources, including medicinal herbs and economically important crops.
Occurrence in Centaurea hierapolitana
Vicinin 2 has been reported to occur in Centaurea hierapolitana. nih.gov
Occurrence in Glycyrrhiza glabra
Glycyrrhiza glabra, commonly known as licorice, is another plant source where Vicinin 2 has been reported. nih.govavogel.ch Licorice is a perennial herbaceous plant with an extensive root system and is native to Asia Minor and the Caucasus, also found in the Mediterranean region, the Balkans, and the Near East. avogel.ch
Occurrence in Artemisia capillaris
Artemisia capillaris is a traditional medicinal plant where Vicinin 2 has been isolated. nih.govresearchgate.net Research has focused on compounds isolated from Artemisia capillaris for various properties. mdpi.comresearchgate.net Vicenin 2 isolated from Artemisia capillaris has been reported to possess a variety of pharmacological activities. nih.govresearchgate.net Studies on Artemisia capillaris extracts have investigated their effects on conditions such as diabetes, cancer, and inflammation. mdpi.com
Occurrence in Camellia sinensis
Camellia sinensis, the tea plant, is also known to contain Vicinin 2. uni.lu Camellia sinensis is an evergreen shrub or small tree native to East Asia, the Indian Subcontinent, and Southeast Asia, widely cultivated in tropical and subtropical regions globally. wikipedia.org The leaves, leaf buds, and stems are used to produce various types of tea. wikipedia.org
Occurrence in Acanthus ebracteatus
Acanthus ebracteatus is a mangrove herb found in Southeast Asia and northern Australia. globinmed.comala.org.au Vicinin 2 has been reported as occurring in Acanthus ebracteatus. uni.lu This plant is part of the mangrove community and is described as an erect herbaceous plant that can grow up to 1 meter tall. globinmed.com
Occurrence in Vicia sativa L. (Common Vetch)
Vicia sativa L., known as common vetch, is a leguminous plant where Vicinin 2 has been found. uni.lunih.govchemfaces.com Common vetch is a nitrogen-fixing plant naturalized throughout the world and is often used as a green manure, livestock fodder, or rotation crop in agricultural zones. wikipedia.orgpicturethisai.com Studies on Vicia sativa have also investigated its protein components, such as vicinin, which is a globulin. researchgate.netresearchgate.net
Table 1: Plant Sources of Vicinin 2
| Plant Species | Family | Common Name | Reference |
| Centaurea hierapolitana | Asteraceae | nih.gov | |
| Glycyrrhiza glabra | Fabaceae | Licorice | nih.govavogel.ch |
| Artemisia capillaris | Asteraceae | nih.govnih.gov | |
| Camellia sinensis | Theaceae | Tea Plant | uni.luwikipedia.org |
| Acanthus ebracteatus | Acanthaceae | uni.luglobinmed.com | |
| Vicia sativa L. | Fabaceae | Common Vetch | uni.lunih.govchemfaces.com |
Occurrence in Antidesma bunius (Euphorbiaceae)
Vicinin 2 has been identified in the leaves of Antidesma bunius (L.) Spreng, a plant belonging to the family Euphorbiaceae. eujournal.orgchemfaces.comresearchgate.netherbmedpharmacol.com The identification of Vicinin II (Vicinin 2) in this species was reported as a first occurrence at the time of its discovery alongside other phenolic constituents. eujournal.orgchemfaces.com Chromatographic fractionation of the methanol (B129727) extract from Antidesma bunius leaves revealed the presence of several polyphenols, including corilagin, gallic acid, ferrulic acid, and ellagic acid, in addition to the flavone (B191248) vicinin II and the biflavone amentoflavone. eujournal.orgchemfaces.comresearchgate.netherbmedpharmacol.com The structures of these compounds, including Vicinin 2, were elucidated using techniques such as NMR and HRESI analysis. eujournal.orgchemfaces.com
Distribution Patterns within Plant Tissues and Developmental Stages
The distribution of specialized metabolites like Vicinin 2 within a plant is typically not uniform. Compounds can be localized to specific tissues or organs where they may serve particular functions, such as defense against herbivores or UV protection. Common plant tissues where secondary metabolites are investigated include leaves, stems, roots, flowers, and fruits. Similarly, the concentration and profile of these compounds can change throughout the plant's life cycle, from seedling to maturity and during different reproductive stages.
Factors Influencing Vicinin 2 Accumulation in Natural Sources
The accumulation of secondary metabolites in plants is a complex process influenced by a variety of factors. These can be broadly categorized as genetic and environmental. Genetic factors determine a plant's capacity to synthesize specific compounds. Environmental factors, however, play a significant role in modulating the levels of these metabolites.
Despite the identification of Vicinin 2 in Antidesma bunius, specific research detailing how these or other factors influence the accumulation of Vicinin 2 in Antidesma bunius was not extensively found in the provided search results. Research in this area would typically involve growing plants under different controlled conditions (e.g., varying light levels, temperatures, or nutrient availability) and then quantifying the Vicinin 2 content to determine the impact of each factor. Such studies are valuable for understanding the biosynthesis of the compound and potentially optimizing its production in cultivated plants.
Biosynthesis of Vicinin 2
Overview of the Flavonoid Biosynthetic Pathway
The journey to Vicinin 2 begins with the well-established flavonoid biosynthetic pathway, a specialized branch of the broader phenylpropanoid pathway. Flavonoids, including the backbone of Vicinin 2, are synthesized from precursors derived from primary metabolism. wikipedia.org
Phenylpropanoid Pathway Precursors
The biosynthesis of all flavonoids commences with the amino acid L-phenylalanine, which is a product of the shikimate pathway. wikipedia.orgencyclopedia.pub A series of three enzymatic reactions, collectively known as the general phenylpropanoid pathway, converts L-phenylalanine into p-coumaroyl-CoA, a key activated intermediate. wikipedia.orgencyclopedia.pub
The enzymes involved in this initial phase are:
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid. wikipedia.org
Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid. encyclopedia.pub
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. wikipedia.org
This activated molecule, p-coumaroyl-CoA, serves as the primary building block for the flavonoid skeleton. wikipedia.org
Key Enzymatic Steps Leading to C-Glycosyl Flavones
The formation of the characteristic C-glycosidic bonds in compounds like Vicinin 2 involves a departure from the pathway for more common O-glycosylated flavonoids. A critical step is the hydroxylation of a flavanone intermediate at the 2-position, a reaction catalyzed by flavanone 2-hydroxylase (F2H) , a cytochrome P450 enzyme. nih.govresearchgate.net This creates a 2-hydroxyflavanone, the preferred substrate for certain C-glucosyltransferases. nih.govresearchgate.net
The subsequent attachment of a glucose moiety from a UDP-glucose donor to the flavone (B191248) backbone is catalyzed by a C-glucosyltransferase (CGT) . nih.govresearchgate.net This enzyme facilitates the formation of a stable carbon-carbon bond between the sugar and the flavonoid ring. Following C-glycosylation, the 2-hydroxyflavanone-C-glycoside undergoes dehydration to yield the flavone C-glycoside. researchgate.net
Specific Biosynthetic Steps for Vicinin 2
Vicinin 2 is chemically identified as apigenin-6,8-di-C-β-D-glucoside. This structure indicates that the aglycone is apigenin (B1666066), which is glycosylated at two positions on its A-ring with glucose molecules.
Identification of Precursors and Intermediates
The biosynthesis of the apigenin backbone of Vicinin 2 follows the general flavonoid pathway. The precursor, p-coumaroyl-CoA, is condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. encyclopedia.pub This chalcone is then cyclized by chalcone isomerase (CHI) to produce the flavanone naringenin. encyclopedia.pub Subsequently, flavone synthase (FNS) catalyzes the desaturation of naringenin to yield the flavone apigenin. wikipedia.org
For the formation of Vicinin 2, the pathway is thought to proceed via C-glycosylation of intermediates. A proposed pathway for apigenin di-C-glycosides suggests that the initial C-glycosylation occurs on a flavanone intermediate. researchgate.netresearchgate.net The first glucose is attached at the C-6 position of 2-hydroxynaringenin to form 2-hydroxy-naringenin-6-C-glucoside (isovitexin precursor), which is then dehydrated to isovitexin (B1672635) (apigenin-6-C-glucoside). Isovitexin is a key intermediate in the biosynthesis of Vicinin 2.
Characterization of Glycosylation Mechanisms (C-Glycosylation)
The formation of the di-C-glycoside Vicinin 2 involves two sequential C-glycosylation steps. The first C-glycosylation at the C-6 position of the apigenin precursor is catalyzed by a specific C-glucosyltransferase. This is followed by a second C-glycosylation event at the C-8 position.
The mechanism involves the action of a flavanone 2-hydroxylase (F2H) on naringenin to produce 2-hydroxynaringenin. nih.govresearchgate.net A C-glucosyltransferase (CGT) then transfers a glucose unit from UDP-glucose to the C-6 position of 2-hydroxynaringenin. researchgate.net The resulting 2-hydroxy-naringenin-6-C-glucoside is then dehydrated to form isovitexin. The final step is the C-glycosylation of isovitexin at the C-8 position, which is catalyzed by another specific C-glucosyltransferase, to yield Vicinin 2.
Enzymology of Vicinin 2 Biosynthesis
The enzymatic machinery for the biosynthesis of Vicinin 2 is complex and involves several classes of enzymes. While the general pathway is understood, the specific enzymes catalyzing each step, particularly the di-C-glycosylation, are still under investigation in many plant species.
| Enzyme | Abbreviation | Function in Vicinin 2 Biosynthesis |
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |
| Cinnamate-4-hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid. |
| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |
| Chalcone synthase | CHS | Synthesizes naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. |
| Chalcone isomerase | CHI | Cyclizes naringenin chalcone to naringenin. |
| Flavone synthase | FNS | Converts naringenin to apigenin. |
| Flavanone 2-hydroxylase | F2H | Hydroxylates naringenin to 2-hydroxynaringenin. |
| C-glucosyltransferase | CGT | Catalyzes the transfer of glucose to the apigenin backbone at C-6 and C-8 positions. |
Isolation and Characterization of Relevant Enzymes
A pivotal breakthrough in understanding vicinin biosynthesis was the identification of a key enzyme, designated as VC1. nih.govhelsinki.fi The discovery of VC1 was achieved through a combination of gene expression analysis and metabolite profiling across various tissues of the faba bean. Researchers observed a strong correlation between the expression of the gene encoding VC1 and the accumulation of vicine (B1682213) and its related compound, convicine (B104258). nih.gov
The gene encoding VC1 was found to be highly expressed in the early stages of seed filling, which corresponds with the period of high vicine and convicine accumulation. nih.gov Further genetic mapping studies co-located the gene for VC1 with the major quantitative trait locus (QTL) responsible for vicine and convicine content. helsinki.fi
VC1 Enzyme:
Structure and Function: The VC1 gene encodes a bifunctional enzyme, an isoform of 3,4-dihydroxy-2-butanone-4-phosphate synthase/GTP cyclohydrolase II, which is typically involved in the biosynthesis of riboflavin (B1680620). nih.gov This discovery was unexpected, as it linked the synthesis of pyrimidine (B1678525) glucosides to the purine (B94841) metabolism pathway. nih.gov
Genetic Evidence: A crucial piece of evidence supporting the role of VC1 came from the analysis of faba bean cultivars with low levels of vicine and convicine. These low-vicine cultivars were found to possess a mutated, inactive version of the VC1 gene, characterized by an insertion in its coding sequence. nih.gov This genetic variation directly correlates with the low-vicine phenotype. nih.gov
Subsequent research has also identified a second RIBA (riboflavin biosynthesis) locus in faba beans, termed VC2. biorxiv.org This gene also encodes a bifunctional protein with GTP cyclohydrolase II (GCHII) and 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) domains. biorxiv.org While the VC1 gene is primarily responsible for the high levels of vicine in most cultivars, VC2 is thought to catalyze the biosynthesis of baseline levels of vicine and convicine, particularly in the low-vicine cultivars where the VC1 protein is non-functional. biorxiv.org
Table 1: Key Enzymes in Vicinin Biosynthesis
| Enzyme | Gene | Function | Role in Biosynthesis |
|---|---|---|---|
| Bifunctional 3,4-dihydroxy-2-butanone-4-phosphate synthase/GTP cyclohydrolase II | VC1 | Catalyzes the first step in the pathway, converting GTP to DARPP. | Key enzyme responsible for high levels of vicine and convicine. nih.govhelsinki.fi |
| Bifunctional riboflavin protein (RIBA) | VC2 | Also possesses GTP cyclohydrolase II activity. | Regulates baseline vicine content, particularly in low-vicine cultivars. biorxiv.org |
Enzyme Kinetics and Reaction Mechanisms
The enzymatic activity of VC1, specifically its GTP cyclohydrolase II domain, is central to the biosynthesis of vicine. This enzyme initiates the pathway by acting on a purine precursor.
Reaction Mechanism: The GTP cyclohydrolase II domain of the VC1 enzyme catalyzes the conversion of the purine nucleoside triphosphate, Guanosine triphosphate (GTP), into an unstable intermediate, 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate (DARPP). nih.gov This is the first committed step of what was previously known as the riboflavin pathway. nih.gov The identification of this step fundamentally shifted the understanding of vicine biosynthesis from a pyrimidine-based pathway to one originating from purine metabolism. nih.gov
Following the formation of DARPP, a subsequent deamination step is required to form another intermediate, 5-amino-6-ribosylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate. nih.gov The complete elucidation of the subsequent enzymatic steps leading to the final vicinin structure is an area of ongoing research.
The kinetics of these enzymes, such as their affinity for substrates (Km) and maximum reaction rates (Vmax), have not yet been fully detailed in published literature. However, understanding these parameters will be crucial for a complete quantitative model of the biosynthetic pathway. grsmu.byyoutube.comteachmephysiology.comkhanacademy.orglibretexts.org
In Vitro and Cell-Free Biosynthesis Studies of Vicinin 2
While in vivo studies using genetic and metabolomic approaches have been successful in identifying key enzymes like VC1, detailed in vitro and cell-free biosynthesis studies for vicinin are not yet extensively reported in the scientific literature. Such studies are essential for confirming the function of each enzyme in the pathway and for characterizing the reaction mechanisms without the complexities of the cellular environment.
A typical cell-free protein synthesis (CFPS) system involves preparing a cellular extract that contains the necessary machinery for transcription and translation (ribosomes, enzymes, etc.). mdpi.comyoutube.com By adding the gene (or mRNA) for a specific enzyme, such as VC1, to this system along with the necessary substrates (like GTP), researchers can synthesize the enzyme and observe its activity in a controlled setting. mdpi.comnih.govnih.gov
Potential applications of in vitro and cell-free studies for vicinin biosynthesis include:
Functional Confirmation: Expressing the VC1 and VC2 genes in a cell-free system to definitively confirm their GTP cyclohydrolase II activity. nih.gov
Pathway Reconstruction: Combining the purified enzymes of the proposed pathway in a test tube with the initial substrate (GTP) to attempt a complete or partial reconstruction of the vicinin biosynthesis pathway. nih.gov
Intermediate Identification: Using these controlled reactions to produce and isolate the unstable intermediates for structural characterization.
These approaches would provide unambiguous evidence for the proposed biosynthetic pathway and allow for a detailed study of each enzymatic step, paving the way for a more complete understanding of how faba beans produce vicinin.
Advanced Analytical Methodologies for Vicinin 2
Extraction and Sample Preparation Techniques for Vicinin 2
Effective sample preparation is a critical prerequisite for reliable analytical results. The primary goal is to extract Vicinin 2 from its complex matrix and purify it from interfering substances. The choice of technique depends on the nature of the sample and the subsequent analytical method.
Solvent extraction is a foundational technique for isolating Vicinin 2 from solid plant materials. The selection of an appropriate solvent is crucial, as its polarity will determine the efficiency of the extraction. Protic solvents like methanol (B129727) or ethanol are commonly employed due to their effectiveness in dissolving flavonoid glycosides like Vicinin 2. nih.gov For instance, methanolic extracts of plant materials are often prepared as the first step before further purification and analysis. researchgate.net The process typically involves macerating or refluxing the dried plant material with the chosen solvent to draw the target compounds into the liquid phase. google.com The resulting solution, known as the raw or crude extract, contains Vicinin 2 along with a host of other plant constituents. google.com
Solid-Liquid Extraction (SLE) is a fundamental process where a solute (Vicinin 2) is transferred from a solid phase (e.g., plant tissue) to a liquid phase (solvent). This is the underlying principle of the solvent extraction methods described previously. The efficiency of SLE can be influenced by factors such as particle size of the solid material, solvent choice, temperature, and extraction time. nih.gov In a typical laboratory procedure, a powdered or crushed solid sample is mixed with a suitable solvent, such as acetonitrile with a formic acid modifier, to facilitate the transfer of the analyte into the liquid phase. mdpi.com Following the extraction period, the solid residue is separated from the liquid extract through centrifugation or filtration. mdpi.com This liquid extract, containing Vicinin 2, can then proceed to purification or direct analysis.
Following initial solvent extraction, Solid Phase Extraction (SPE) is a widely used chromatographic technique for sample cleanup and concentration of Vicinin 2 prior to analysis. mdpi.com This method is particularly valuable for purifying extracts from complex matrices like plasma. researchgate.netnih.gov In a typical SPE procedure for Vicinin 2, a C18 cartridge is used, which contains a silica-based stationary phase with bonded C18 alkyl chains, making it nonpolar (hydrophobic). researchgate.netnih.gov
The process involves:
Conditioning: The cartridge is first conditioned with a solvent like methanol, followed by water, to activate the stationary phase.
Loading: The sample, often acidified, is loaded onto the cartridge. researchgate.netnih.gov Vicinin 2 and other hydrophobic compounds are retained on the C18 sorbent, while polar, water-soluble impurities pass through.
Washing: The cartridge is washed with a weak solvent to remove any remaining weakly bound impurities.
Elution: Finally, a strong, nonpolar solvent is used to elute the retained Vicinin 2 from the cartridge, resulting in a cleaner and more concentrated sample ready for chromatographic analysis.
This technique has been shown to yield reproducible absolute recoveries with coefficients of variation below 5.2% for Vicinin 2 from plasma samples. researchgate.netnih.gov
Chromatographic Separation Techniques for Vicinin 2
Chromatography is the cornerstone of Vicinin 2 analysis, allowing for its separation from other closely related compounds. High-Performance Liquid Chromatography is the most prominent technique used for this purpose.
High-Performance Liquid Chromatography (HPLC) is an analytical technique used to separate, identify, and quantify components in a mixture. mdpi.com For the analysis of Vicinin 2, HPLC systems are favored for their high resolution and sensitivity. scielo.br An evolution of this technology, Ultra-Performance Liquid Chromatography (UPLC), offers several advantages, including faster analysis times, reduced solvent consumption, and higher separation efficiency, making it a powerful tool for pharmacokinetic studies of Vicinin 2. scielo.br These systems are typically coupled with mass spectrometry (MS/MS) detectors, which provide a high degree of sensitivity and specificity for detecting Vicinin 2, even at low concentrations. scielo.brnih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Vicinin 2. researchgate.netnih.govnih.gov The fundamental principle of reversed-phase chromatography is the use of a nonpolar stationary phase (often a silica support with bonded C18 alkyl chains) and a polar mobile phase. velocityscientific.com.au The separation is driven by hydrophobic interactions; less polar compounds (more hydrophobic) are retained longer on the column, while more polar compounds elute earlier. sielc.com
Several validated RP-HPLC methods have been developed for the quantification of Vicinin 2. These methods typically employ a C18 column and a mobile phase consisting of a mixture of an aqueous solvent (often containing an acid like acetic acid or o-phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. nih.govnih.govnih.gov The separation can be performed using either an isocratic elution (where the mobile phase composition remains constant) or a gradient elution (where the composition is changed over time to optimize separation). nih.govnih.gov
The following tables summarize parameters from various published RP-HPLC methods for Vicinin 2 analysis.
Table 1: RP-HPLC System Parameters for Vicinin 2 Analysis
| Parameter | Method 1 nih.gov | Method 2 nih.gov | Method 3 nih.gov |
|---|---|---|---|
| Column | VP-ODS(18) (150 x 2 mm) | LiChrospher RP18 | C18 Column |
| Mobile Phase | Acetonitrile:Water (15:85) with 2% Acetic Acid | Methanol:Water (30:70) with 2.0% Acetic Acid | 0.1% o-Phosphoric Acid and Acetonitrile |
| Elution Type | Isocratic | Isocratic | Gradient |
| Flow Rate | 0.5 mL/min | 0.8 mL/min | 1 mL/min |
| Detection | ESI-MS/MS | ESI-MS/MS | PDA & ESI-MS/MS |
Table 2: Validation and Performance Data for Vicinin 2 Quantification
| Parameter | Method 1 nih.gov | Method 2 researchgate.netnih.gov | Method 3 nih.gov | Method 4 scielo.br |
|---|---|---|---|---|
| Linear Range | 5–2500 ng/mL | 12.5–1500 ng/mL | Not Specified | 10-2500 ng/mL |
| Correlation Coefficient (r²) | >0.99 | 0.9918 | >0.99 | Not Specified |
| Limit of Detection (LOD) | 1 ng/mL | Not Specified | 0.034–0.684 µg/mL* | Not Specified |
| Limit of Quantitation (LOQ) | 5 ng/mL | 12.5 ng/mL | 0.100–2.068 µg/mL* | 10 ng/mL |
| Recovery | Not Specified | Not Specified | 83.66–101.53%* | Not Specified |
Note: Values represent the range for 13 bioactive compounds, including Vicinin 2.
These validated methods demonstrate the robustness and reliability of RP-HPLC for the routine analysis of Vicinin 2 in diverse samples, from plant extracts to biological fluids. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) Systems
Method Development for Isomer Separation
The separation of Vicinin 2 from its isomers is a significant analytical challenge due to the subtle structural differences between these molecules. Isomers can include structural isomers, where the sugar moieties are different or attached at different positions, and stereoisomers. The development of effective separation methods is crucial for accurate quantification and isolation.
Chromatographic techniques are indispensable for isomer separation, with advancements allowing for the precise purification of highly complex mixtures rotachrom.com. High-performance liquid chromatography (HPLC) is a primary method, where selectivity can be manipulated by altering the stationary phase or mobile phase composition. For flavonoid isomers, columns with different selectivities, such as phenyl or those with embedded polar groups, may offer alternative retention mechanisms compared to standard C18 phases chromforum.org. In cases involving chiral isomers, specialized chiral stationary phases (CSPs) are employed in techniques like chiral HPLC quora.com. These phases create a chiral environment that allows for differential interaction with enantiomers, leading to their separation researchgate.netresearchgate.net. More advanced techniques like supercritical fluid chromatography (SFC) and liquid-liquid chromatography, including centrifugal partition chromatography (CPC), are also gaining prominence for efficient, preparative-scale enantioseparation rotachrom.comnih.gov. While these principles are widely applied to flavonoid isomers, specific, optimized methods for separating Vicinin 2 from its close isomers, such as those containing L-glucose or other sugar units, require dedicated method development.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful technique for the analysis of Vicinin 2, offering significant advantages in speed, resolution, and sensitivity over conventional HPLC chromatographyonline.comchromatographyonline.com. These benefits stem from the use of columns packed with sub-2 µm particles, which operate at higher pressures hplc.eu.
A rapid and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed and validated for the quantification of Vicinin 2 in biological matrices like rat plasma scielo.brresearchgate.net. In such methods, the separation is typically achieved on a reversed-phase C18 column. The mobile phase often consists of a gradient mixture of an aqueous component (e.g., water with an acidic modifier like acetic or formic acid) and an organic solvent such as acetonitrile researchgate.netmdpi.com. The use of MS/MS detection in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity, allowing for accurate quantification even at low concentrations (ng/mL levels) scielo.br. The method demonstrates good linearity over a defined concentration range and is successfully applied to pharmacokinetic studies scielo.brresearchgate.net.
Table 1: Example UHPLC-MS/MS Parameters for Vicinin 2 Analysis
| Parameter | Conditions |
|---|---|
| Instrument | Waters Acquity UPLC with a TQD mass spectrometer researchgate.net |
| Column | Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: Water + 0.1% Acetic Acid; B: Acetonitrile + 0.1% Acetic Acid researchgate.net |
| Flow Rate | 0.3 mL/min researchgate.net |
| Injection Volume | 5 µL scielo.br |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) scielo.br |
| Retention Time | ~1.95 min researchgate.net |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful separation technique, but its application to the direct analysis of flavonoid glycosides like Vicinin 2 is limited. The primary challenge is the low volatility and thermal instability of these highly polar compounds, which contain multiple hydroxyl (-OH) groups researchgate.netnih.gov. Direct injection into a hot GC inlet would lead to decomposition rather than volatilization.
To make Vicinin 2 and similar glycosides amenable to GC analysis, a crucial derivatization step is required chromatographyonline.comresearchgate.net. This process chemically modifies the molecule to increase its volatility and thermal stability nih.gov. The most common method for flavonoids is silylation, where the active hydrogens of the hydroxyl groups are replaced with trimethylsilyl (TMS) groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose vup.sk.
Once derivatized, the TMS-ether of Vicinin 2 can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS). The separation would be performed on a capillary column with a non-polar or semi-polar stationary phase. A temperature-programmed oven is used to elute the compound. The mass spectrometer then detects the derivatized molecule, providing both identification based on its mass spectrum and quantification. While this is a standard approach for polar natural products, specific GC-MS methods extensively documented for Vicinin 2 are less common than LC-MS methods due to the extra sample preparation step involved researchgate.net.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of Vicinin 2 in plant extracts and for monitoring purification processes semanticscholar.org. It is particularly useful for initial screening and for establishing the chemical fingerprint of a sample semanticscholar.org.
For the analysis of apigenin (B1666066) and its glycosides, the standard stationary phase is a pre-coated silica gel 60 F₂₅₄ plate nih.gov. The separation is achieved by developing the plate in a chamber containing a suitable mobile phase. The choice of mobile phase is critical for achieving good resolution. Typical solvent systems for flavonoids are mixtures of non-polar, medium-polarity, and polar solvents. For instance, a common system might include toluene, ethyl acetate, and formic acid nih.gov. In reverse-phase TLC (RP-TLC), a non-polar stationary phase is used with a polar mobile phase, such as a methanol-water mixture, which can also provide good separation for flavonoids semanticscholar.org.
After development, the separated compounds are visualized. Under UV light at 254 nm, flavonoids typically appear as dark spots against a fluorescent background. When viewed under 366 nm UV light, they may fluoresce with characteristic colors. Further identification can be achieved by spraying the plate with specific chromogenic reagents, such as Fast Blue B Salt, which produces colored spots for phenolic compounds like flavonoids semanticscholar.org. The retention factor (Rƒ) value of the spot corresponding to Vicinin 2 is compared with that of an authentic standard for identification.
Table 2: General TLC Conditions for Apigenin Glycosides
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ HPTLC plates nih.gov |
| Mobile Phase (Normal Phase) | Toluene : Ethyl Acetate : Formic Acid (e.g., 6:4:0.3, v/v/v) nih.gov |
| Mobile Phase (Reverse Phase) | Methanol : Water with Formic Acid (e.g., 50:50 + 5.5% Formic Acid) semanticscholar.org |
| Visualization | 1. UV light (254 nm and 366 nm) nih.gov 2. Spraying with chromogenic reagents (e.g., Fast Blue B Salt) semanticscholar.org |
Spectroscopic Detection and Structural Elucidation of Vicinin 2
Spectroscopic methods are fundamental for the unambiguous identification and detailed structural elucidation of Vicinin 2. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide complementary information regarding the molecular structure, connectivity, and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural determination of natural products like Vicinin 2 ruc.dk. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon skeleton and the precise location of protons and substituent groups.
The ¹H-NMR spectrum of Vicinin 2 displays characteristic signals for the apigenin backbone and the two glucose units. This includes signals for the A₂B₂ spin system of the B-ring, the meta-coupled protons on the A-ring, and a singlet for the H-3 proton of the C-ring nih.gov. The anomeric protons (H-1'' and H-1''') of the two C-linked glucose moieties appear as distinct doublets in the carbohydrate region of the spectrum.
The ¹³C-NMR spectrum shows resonances for all 27 carbon atoms in the molecule. The signals confirm the presence of the apigenin flavonoid core, including the carbonyl carbon (C-4), and the carbons of the two hexose units. The chemical shifts of C-6 and C-8 are significantly downfield compared to apigenin itself, confirming the C-glycosidic linkages at these positions. The complete and unequivocal assignment of all proton and carbon signals is achieved using 2D NMR techniques scielo.br.
Table 3: Representative ¹H-NMR Spectral Data for Vicinin 2 (in DMSO-d₆)
| Position | δ (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| 3 | 6.66 | s | |
| 2', 6' | 7.85 | d | 8.8 |
| 3', 5' | 6.86 | d | 8.8 |
| 1'' | 4.71 | d | 9.8 |
Table 4: Representative ¹³C-NMR Spectral Data for Vicinin 2 (in DMSO-d₆)
| Position | δ (ppm) | Position | δ (ppm) |
|---|---|---|---|
| 2 | 163.8 | 1' | 121.5 |
| 3 | 102.5 | 2', 6' | 128.7 |
| 4 | 181.9 | 3', 5' | 115.8 |
| 5 | 160.5 | 4' | 161.0 |
| 6 | 108.9 | 1'' | 73.1 |
| 7 | 163.2 | 1''' | 74.0 |
| 8 | 104.7 | ||
| 9 | 155.8 |
High-Resolution Electrospray Ionization (HRESI) Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a key technique for determining the elemental composition and confirming the molecular weight of Vicinin 2 with high accuracy and precision nih.govnih.gov. ESI is a soft ionization technique that allows the analysis of polar and thermally labile molecules like flavonoid glycosides by generating intact molecular ions, typically as a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode rsc.org.
The high-resolution capability allows for the measurement of the mass-to-charge ratio (m/z) to several decimal places, which enables the unambiguous determination of the molecular formula (C₂₇H₃₀O₁₅ for Vicinin 2).
Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. The fragmentation pattern of C-glycosyl flavonoids is distinct from that of O-glycosyl flavonoids mdpi.com. In the negative ion mode MS/MS spectrum of the [M-H]⁻ ion of Vicinin 2 (m/z 593), characteristic fragmentation involves cross-ring cleavages of the sugar units. This results in neutral losses of 90 Da (⁰,³X fragment) and 120 Da (⁰,²X fragment), which are diagnostic for C-glycosides researchgate.netresearchgate.net. These specific fragmentation pathways provide strong evidence for the C-C linkage between the sugar and the aglycone.
Table 5: Characteristic HRESI-MS/MS Fragments of Vicinin 2 in Negative Ion Mode
| Ion | Observed m/z | Proposed Formula | Description |
|---|---|---|---|
| [M-H]⁻ | 593.1512 | C₂₇H₂₉O₁₅⁻ | Deprotonated molecule |
| [M-H-90]⁻ | 503.1195 | C₂₄H₂₃O₁₂⁻ | Neutral loss from cross-ring cleavage (⁰,³X) researchgate.net |
| [M-H-120]⁻ | 473.1089 | C₂₃H₂₁O₁₁⁻ | Neutral loss from cross-ring cleavage (⁰,²X) researchgate.net |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by analyzing the fragmentation of selected ions. wikipedia.orgnationalmaglab.orgnih.gov For Vicinin 2, MS/MS analysis, particularly in negative ion mode, provides a detailed fragmentation pattern that is characteristic of its di-C-glycosyl apigenin structure.
In high-resolution mass spectrometry (HRMS/MS), Vicinin 2 exhibits a distinct fragmentation pathway. Unlike O-glycosides, which typically lose their sugar moieties as a single unit, C-glycosides like Vicinin 2 undergo cross-ring cleavages within the sugar units. researchgate.net This results in characteristic neutral losses of 90 and 120 atomic mass units (amu). researchgate.net The fragmentation of the precursor ion of Vicinin 2 leads to several key fragment ions. Analysis in negative ion mode has identified significant fragment ions at m/z 473, 503, 353, and 383. researchgate.net The ions at m/z 473 and 503 are particularly diagnostic, corresponding to the neutral losses of 120 and 90 amu from the precursor ion, respectively, confirming the C-glycosidic nature of the compound. researchgate.netresearchgate.net
Table 1: Characteristic MS/MS Fragment Ions of Vicinin 2 in Negative Ion Mode
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (amu) | Proposed Fragmentation |
| 593 [M-H]⁻ | 503 | 90 | Cross-ring cleavage of a glucose unit ([M-H-90]⁻) |
| 593 [M-H]⁻ | 473 | 120 | Cross-ring cleavage of a glucose unit ([M-H-120]⁻) |
| 593 [M-H]⁻ | 383 | 210 (90+120) | Subsequent cross-ring cleavages |
| 593 [M-H]⁻ | 353 | 240 (120+120) | Subsequent cross-ring cleavages |
Ultraviolet/Visible (UV/Vis) Spectroscopy
Ultraviolet/Visible (UV/Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical compound. uu.nl The UV/Vis spectrum of Vicinin 2 is characteristic of its flavone (B191248) structure. Flavones typically exhibit two major absorption bands, referred to as Band I and Band II. researchgate.net
Band I , appearing in the 300–400 nm range, is associated with the absorption of the B-ring cinnamoyl system.
Band II , observed in the 240–280 nm range, corresponds to the absorption of the A-ring benzoyl system.
For Vicinin 2, studies have reported a distinct absorption peak for Band I at approximately 330-338 nm. researchgate.netnih.gov This absorption is attributed to the cinnamoyl system within the molecule. nih.gov The exact position of these absorption maxima can be influenced by the solvent and by interactions with other molecules. For instance, interaction with human serum albumin (HSA) has been shown to cause changes in the UV-visible absorption spectrum of Vicinin 2. nih.govresearchgate.net
Table 2: UV/Vis Absorption Maxima for Vicinin 2
| Absorption Band | Wavelength Range (nm) | Associated Chromophore |
| Band I | 330 - 338 | B-ring cinnamoyl system |
| Band II | ~271 | A-ring benzoyl system |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique that measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. vscht.cz This provides a unique "fingerprint" of the functional groups present in the molecule. While specific, complete IR spectra for pure Vicinin 2 are not extensively detailed in the cited literature, the expected characteristic absorption bands can be inferred from the known structure of flavone C-glycosides. ptfarm.plresearchgate.net
As a flavonoid, Vicinin 2 possesses several key functional groups that would give rise to distinct peaks in an IR spectrum:
O-H Stretching: A broad band is expected in the region of 3200–3550 cm⁻¹ due to the multiple hydroxyl groups on the apigenin backbone and the glucose moieties. specac.comuc.edu
C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the sugar units would appear just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹). vscht.czuc.edu
C=O Stretching: A strong, sharp absorption band corresponding to the C-4 carbonyl group (ketone) of the C-ring is characteristic of flavones and is expected in the range of 1650-1660 cm⁻¹. researchgate.net
C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as multiple bands in the 1475–1630 cm⁻¹ region. uc.edu
C-O Stretching: Strong bands in the 1000–1300 cm⁻¹ region are expected, corresponding to the C-O stretching of the hydroxyl groups, the pyran ring, and the ether linkage in the flavonoid structure. specac.comuc.edu
Table 3: Predicted Characteristic IR Absorption Frequencies for Vicinin 2
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
| 3550 - 3200 | O-H (hydroxyls) | Stretching (broad) |
| 3100 - 3000 | C-H (aromatic) | Stretching |
| 3000 - 2850 | C-H (aliphatic) | Stretching |
| 1660 - 1650 | C=O (ketone) | Stretching (strong) |
| 1630 - 1475 | C=C (aromatic) | Stretching |
| 1300 - 1000 | C-O (alcohols, ethers) | Stretching (strong) |
Quantitative Analysis Methods for Vicinin 2 in Complex Matrices
The quantification of Vicinin 2 in complex samples, such as plant extracts and biological fluids, requires highly selective and sensitive analytical methods. The complexity of these matrices can interfere with the analysis, necessitating robust methodologies. scispace.com High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques employed for this purpose, often coupled with photodiode array (PDA) or tandem mass spectrometry (MS/MS) detectors.
A validated reverse-phase HPLC-PDA method has been developed for the quantification of Vicinin 2 in samples from the Ocimum genus. This method utilizes a C18 column with a gradient elution system, typically involving a mixture of acetonitrile and acidified water, with detection at a wavelength corresponding to one of Vicinin 2's absorption maxima (e.g., ~340 nm).
For even greater sensitivity and selectivity, especially in highly complex biological matrices like rat plasma, UPLC-MS/MS methods have been established. These methods combine the superior separation power of UPLC with the precise detection and quantification capabilities of tandem mass spectrometry, allowing for accurate measurement of Vicinin 2 at very low concentrations.
Validation Parameters: Recovery, Repeatability, Reproducibility
Validation of an analytical method is crucial to ensure that the results are reliable, accurate, and reproducible. wjarr.comresearchgate.net Key validation parameters include recovery, repeatability, and reproducibility. nih.goveuropa.eu
Recovery: This parameter assesses the accuracy of the method by determining the percentage of a known amount of analyte (spiked into a blank matrix) that is measured by the method. It indicates how much of the analyte is lost during sample preparation and analysis.
Repeatability (Intra-assay Precision): This measures the precision of the method under the same operating conditions over a short period. It is typically expressed as the relative standard deviation (RSD) of a series of measurements of the same sample.
Reproducibility (Inter-assay Precision): This assesses the precision of the method across different laboratories, analysts, or equipment. It demonstrates the robustness and transferability of the method.
For the HPLC-PDA quantification of Vicinin 2, validation studies have demonstrated good performance.
Table 4: Reported Validation Parameters for an HPLC-PDA Method for Vicinin 2
| Parameter | Result |
| Recovery | 83.66 – 101.53% |
| Precision (RSD) | < 5.0% |
| Accuracy (Relative Error) | -0.60 – 1.06% |
Limits of Detection and Quantification
The limits of detection (LOD) and quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method. uaiasi.ronih.govloesungsfabrik.de
Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. loesungsfabrik.de It is often determined as the concentration that yields a signal-to-noise ratio of 3:1. loesungsfabrik.de
Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy. europa.eunih.gov The signal-to-noise ratio for LOQ is commonly accepted as 10:1. wjarr.com
These limits are crucial for analyzing trace amounts of Vicinin 2, for example, in biological fluids during pharmacokinetic studies or in food products. For a validated HPLC-PDA method analyzing 13 bioactive compounds, including Vicinin 2, the following limits have been reported.
Table 5: Reported Limits of Detection (LOD) and Quantification (LOQ) for Vicinin 2
| Method | Limit of Detection (LOD) (μg/mL) | Limit of Quantification (LOQ) (μg/mL) |
| HPLC-PDA | 0.034 – 0.684 | 0.100 – 2.068 |
*Note: These values represent the range reported for a method analyzing 13 compounds, including Vicinin 2.
Biological Activities and Molecular Mechanisms of Vicinin 2 Non Clinical Focus
Antioxidant Activity of Vicinin 2
Vicinin 2 has demonstrated notable antioxidant capabilities through various experimental models. Its mechanisms involve direct radical scavenging and the modulation of endogenous antioxidant systems.
Assessment in Cellular Models (e.g., hepatocyte cell lines)
The antioxidant potential of Vicinin 2 has been substantiated in studies observing its capacity to counteract oxidative stress. In a study involving diethylnitrosamine-induced liver carcinoma in rats, Vicinin 2 administration was found to reduce the production of reactive oxygen species (ROS) nih.gov. While direct assessments in hepatocyte cell lines are not extensively detailed in the available literature, the protective effects of flavonoids are often evaluated in models like the HepG2 human hepatoma cell line. In such models, oxidative damage is typically induced by agents like hydrogen peroxide (H₂O₂), and the cytoprotective effects are measured by assessing cell viability and the reduction of intracellular ROS levels mdpi.commdpi.com. Furthermore, research has shown Vicinin 2 exhibits protective effects against damage caused by superoxide (B77818) anion and hydroxyl radicals mdpi.com.
Influence on Endogenous Antioxidant Enzymes (e.g., glutathione (B108866) reductase)
Vicinin 2 appears to exert its antioxidant effects in part by bolstering the cellular enzymatic defense system. A study in a mouse model of sepsis-triggered renal injury demonstrated that Vicinin 2 treatment markedly enhanced the antioxidant defense system researchgate.net. This was evidenced by the restoration of the levels of key endogenous antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase in kidney tissues researchgate.net. These enzymes are critical for cellular homeostasis; SOD converts superoxide radicals into hydrogen peroxide, which is then neutralized by catalase and GPx researchgate.net. While this study highlights Vicinin 2's influence on these specific enzymes in renal tissue, direct research detailing its specific effects on glutathione reductase in hepatocytes was not found in the reviewed literature. Glutathione reductase is a crucial enzyme responsible for regenerating reduced glutathione (GSH), a major cellular antioxidant mdpi.com.
Modulation of Oxidative Stress Markers (e.g., nitric oxide levels)
Vicinin 2 has been shown to modulate key markers of oxidative and inflammatory stress, particularly nitric oxide (NO). Excessive production of NO by inducible nitric oxide synthase (iNOS) can contribute to cellular damage. Research has demonstrated that Vicinin 2 can hinder the production of inflammatory mediators, including nitric oxide, through the inhibition of the nuclear factor-kB (NF-kB) pathway mdpi.com. In a mouse model of sepsis, Vicinin 2 treatment reduced the induction of iNOS and the subsequent excessive production of nitric acid researchgate.net. This modulation of NO levels underscores a significant mechanism of Vicinin 2's protective effects against inflammation-associated cellular stress mdpi.comresearchgate.net.
Hepatoprotective Effects of Vicinin 2
The protective effects of Vicinin 2 on liver cells have been investigated, revealing its potential to mitigate cellular damage and suppress proliferation in pathological contexts.
Studies in In Vitro Hepatocyte Cell Line Models
The human hepatoma cell line HepG2 is a widely utilized in vitro model for studying hepatoprotective effects nih.gov. Research has shown that Vicinin 2 actively suppresses the proliferation of hepatocarcinoma cells. In one study, three different hepatic carcinoma cell lines (HepG2, C3A, and SNU-387) were treated with varying concentrations of Vicinin 2. The results indicated a dose- and time-dependent inhibitory effect on cell proliferation researchgate.net. Specifically, a 50 µM concentration of Vicinin 2 resulted in approximately 50% cell death in both HepG2 and SNU-387 cell lines after 48 hours of treatment researchgate.net. This demonstrates a direct cytotoxic effect on liver cancer cells in vitro.
Mechanistic Investigations at the Cellular Level (e.g., membrane integrity, cell viability)
The hepatoprotective mechanisms of Vicinin 2 at the cellular level involve the modulation of cell viability and the induction of apoptosis. As established in studies on hepatocarcinoma cell lines, Vicinin 2 significantly reduces cell viability in a dose-dependent manner researchgate.net.
The table below summarizes the effect of Vicinin 2 on the proliferation of HepG2 cells after 48 hours of incubation, as determined by a 3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyl-2H-tetrazolium bromide (MTT) assay, which measures cell viability researchgate.net.
| Vicinin 2 Concentration (µM) | Approximate Cell Proliferation (% of Control) |
| 0 (Control) | 100% |
| 10 | ~90% |
| 25 | ~75% |
| 50 | ~50% |
| 75 | ~30% |
| 100 | ~20% |
Data are estimated from graphical representations in the cited source and represent the dose-dependent effect on cell viability. researchgate.net
Further mechanistic insight comes from an in vivo study on diethylnitrosamine-induced liver carcinoma, where Vicinin 2 treatment was found to upregulate the expression of pro-apoptotic proteins such as Bax and caspases, while downregulating anti-apoptotic proteins like Bcl-2 nih.gov. This induction of apoptosis is a key mechanism for eliminating cancerous cells. While direct studies focusing solely on the effect of Vicinin 2 on hepatocyte membrane integrity were not prominent, a reduction in cell viability and the leakage of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST) observed in vivo studies indirectly suggest a potential impact on membrane integrity under toxic stress nih.govphcog.com.
Potential Interactions with Cellular Pathways (e.g., inflammation, signaling)
Vicinin 2, a flavone (B191248) C-glycoside, has been shown to modulate various cellular pathways, primarily those involved in inflammation and cell signaling. Research has elucidated its mechanisms of action, revealing interactions with key proteins and signaling cascades that regulate cellular responses to inflammatory stimuli and control cell proliferation.
Inflammatory Pathways
Studies have demonstrated that Vicinin 2 exerts significant anti-inflammatory effects by targeting several key signaling axes. One of the primary mechanisms is its interaction with the Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ)-AMP-activated protein kinase (AMPK)-SIRT1 axis mdpi.com. In lipopolysaccharide (LPS)-stressed cells, Vicinin 2 was found to counteract the LPS-induced decrease in SIRT1 expression. This effect is not due to direct activation of SIRT1, but rather through the activation of AMPK, an upstream activator of SIRT1. Blocking AMPK eliminated the protective effects of Vicinin 2 on SIRT1 expression and its subsequent anti-inflammatory actions mdpi.com. Molecular docking simulations suggest Vicinin 2 may act as an activator of CaMKKβ, a regulator of AMPK mdpi.com.
A crucial downstream target of these pathways is the nuclear factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response mdpi.com. Vicinin 2 has been consistently shown to inhibit the activation of NF-κB mdpi.comresearchgate.netknu.ac.krnih.gov. This inhibition prevents the transcription of numerous pro-inflammatory genes. Consequently, Vicinin 2 significantly reduces the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) mdpi.comknu.ac.krnih.gov. Furthermore, it downregulates the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing inflammatory mediators mdpi.com.
Another identified target of Vicinin 2 is Glycogen Synthase Kinase 3β (GSK3β) nih.gov. By suppressing GSK3β, Vicinin 2 can regulate the phosphatidylinositol 3-kinase/serine-threonine kinase (PI3K/Akt) pathway, leading to a reduction in inflammation and apoptosis, particularly in the context of skin photoaging nih.gov.
The anti-inflammatory effects also extend to vascular inflammation. Vicinin 2 has been observed to inhibit LPS-induced vascular permeability, expression of cell adhesion molecules (CAMs), and the adhesion and migration of leukocytes knu.ac.kr. It also suppresses the activation of extracellular regulated kinases (ERK) 1/2 by LPS knu.ac.kr.
Table 1: Interaction of Vicinin 2 with Inflammatory Cellular Pathways
| Pathway/Target | Effect of Vicinin 2 | Downstream Consequences | Reference |
| CaMKKβ-AMPK-SIRT1 Axis | Activates CaMKKβ, leading to AMPK activation and restored SIRT1 levels. | Loss of anti-inflammatory effect when AMPK is blocked. | mdpi.com |
| NF-κB Signaling | Inhibits activation. | Decreased production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2). | mdpi.comresearchgate.netknu.ac.krnih.gov |
| GSK3β / PI3K/Akt Pathway | Suppresses GSK3β. | Regulates PI3K/Akt pathway, reducing inflammation and apoptosis. | nih.gov |
| ERK1/2 Pathway | Suppresses activation by LPS. | Contributes to the reduction of vascular inflammatory responses. | knu.ac.kr |
Signaling Pathways
Beyond its role in inflammation, Vicinin 2 has been shown to inhibit signaling pathways involved in cell proliferation, such as the Wnt/β-catenin pathway. This pathway is critical in the development of certain cancers dovepress.com. Vicinin 2 treatment has been found to decrease the expression of β-catenin and prevent its accumulation in the nucleus dovepress.comresearchgate.net. This effect is mediated through the suppression of phosphorylated (inactive) GSK-3β, which is part of the complex that targets β-catenin for degradation dovepress.comresearchgate.net. By inhibiting this pathway, Vicinin 2 reduces the T-cell factor (TCF) / Leukocyte erythroid factor (LEF) reporter activity, indicating a decrease in the transcription of Wnt target genes associated with tumorigenesis researchgate.net. This inhibition of the Wnt/β-catenin signaling axis can lead to cell cycle arrest and the induction of apoptosis dovepress.comresearchgate.net.
Table 2: Interaction of Vicinin 2 with Cell Proliferation Signaling Pathways
| Pathway/Target | Effect of Vicinin 2 | Downstream Consequences | Reference |
| Wnt/β-catenin Signaling | Inhibits β-catenin expression and nuclear accumulation via suppression of p-GSK-3β. | Reduced TCF/LEF reporter activity; induction of apoptosis and cell cycle arrest. | dovepress.comresearchgate.net |
Comparative Biological Activities with Related Flavonoids
The biological activities of Vicinin 2 are often compared to other structurally related flavonoids, particularly other flavone C-glycosides. These comparisons help to understand the structure-activity relationships and the unique properties of Vicinin 2.
Scolymoside: Scolymoside is structurally related to Vicinin 2 and is also found in the plant Cyclopia subternata knu.ac.krnih.gov. Studies comparing the two have shown that they possess similar anti-inflammatory functions. Both compounds effectively inhibit LPS- and polyphosphate-mediated vascular inflammatory responses. They suppress hyperpermeability, the expression of cell adhesion molecules, and the adhesion and migration of leukocytes knu.ac.krnih.gov. Furthermore, both Vicinin 2 and scolymoside inhibit the production of TNF-α and IL-6 and suppress the activation of NF-κB and ERK1/2 knu.ac.krnih.gov. This suggests that the core flavonoid structure shared by both molecules is crucial for these anti-inflammatory effects.
Vitexin and Isovitexin (B1672635): Vitexin (apigenin-8-C-glucoside) and its isomer Isovitexin (apigenin-6-C-glucoside) are mono-C-glycosides of apigenin (B1666066), whereas Vicinin 2 is a di-C-glycoside (apigenin-6,8-di-C-glucoside) dovepress.comnih.gov. Like Vicinin 2, both vitexin and isovitexin exhibit a wide range of pharmacological effects, including anti-inflammatory and anti-cancer activities nih.govleafwell.com. They have been shown to downregulate the expression of NF-κB, similar to Vicinin 2 mdpi.com. Their antioxidant properties are also well-documented, contributing to their protective effects against oxidative stress-related conditions leafwell.commdpi.com. The presence of the C-glycosidic bond is thought to enhance the stability and bioavailability of these compounds compared to O-glycosides. The presence of two sugar moieties in Vicinin 2 may influence its solubility and interaction with molecular targets compared to the mono-glycosides vitexin and isovitexin.
Orientin: Orientin (luteolin-8-C-glucoside) is another related flavonoid-C-glycoside. Research has indicated that flavonoids like orientin are also capable of interacting with the AMPK pathway, similar to Vicinin 2 mdpi.com. This suggests a common mechanism among certain C-glycoside flavonoids to modulate cellular energy sensing and inflammatory pathways.
The comparative activities highlight that while many flavone C-glycosides share common mechanisms, such as the inhibition of the NF-κB pathway, subtle structural differences, like the number and position of glycosidic moieties, may influence the potency and specific interactions with other cellular targets.
Table 3: Comparative Biological Activities of Vicinin 2 and Related Flavonoids
| Compound | Structural Class | Key Biological Activities | Common Mechanisms with Vicinin 2 | Reference |
| Vicinin 2 | Apigenin-6,8-di-C-glucoside | Anti-inflammatory, Anti-cancer | Inhibition of NF-κB, ERK1/2, and Wnt/β-catenin; Modulation of AMPK pathway. | mdpi.comknu.ac.krdovepress.com |
| Scolymoside | Luteolin-6-C-glucoside derivative | Anti-inflammatory | Inhibition of NF-κB and ERK1/2; Reduction of vascular permeability and leukocyte adhesion. | knu.ac.krnih.gov |
| Vitexin | Apigenin-8-C-glucoside | Anti-inflammatory, Anti-cancer, Antioxidant, Neuroprotective | Inhibition of NF-κB; Antioxidant effects. | nih.govmdpi.com |
| Isovitexin | Apigenin-6-C-glucoside | Anti-inflammatory, Anti-cancer, Antioxidant | Inhibition of NF-κB; Antioxidant effects. | nih.govmdpi.com |
| Orientin | Luteolin-8-C-glucoside | Anti-inflammatory, Antioxidant | Interaction with AMPK pathway. | mdpi.com |
Environmental Fate and Biotransformation of Vicinin 2
Microbial Degradation Pathways of Flavonoids
Microorganisms, including bacteria and fungi, play a significant role in the degradation and transformation of flavonoids in various environments, such as soil and the gastrointestinal tract of animals researchgate.netresearchgate.netimrpress.commdpi.comnih.govnih.govredalyc.orgfrontiersin.org. These microbial processes can lead to the breakdown of the complex flavonoid structure into simpler phenolic compounds.
A key initial step in the microbial degradation of flavonoid glycosides, such as Vicinin 2, is often the hydrolysis of the glycosidic bond, releasing the aglycone (the flavonoid structure without the sugar moiety) imrpress.commdpi.commdpi.com. This reaction is catalyzed by microbial glycosidases, enzymes capable of cleaving the bond between the sugar and the aglycone imrpress.commdpi.commdpi.com. Once the aglycone is formed, it can undergo further transformations.
General microbial degradation pathways for flavonoids often involve the cleavage of the C-ring, leading to the formation of phenolic acids and other aromatic or aliphatic compounds researchgate.netimrpress.comnih.gov. For instance, the flavonoid A-ring can be conserved and generate compounds like 2,4,6-trihydroxybenzoic acid, while the B-ring can yield various hydroxybenzoic acids depending on its hydroxylation pattern researchgate.net. Specific microbial strains, such as Eubacterium ramulus and Pseudomonas putida, have been shown to metabolize flavonoids through ring cleavage and other reactions imrpress.comnih.gov.
Microbial transformations can also include reactions such as hydroxylation, demethylation, and reduction, further modifying the flavonoid structure mdpi.comnih.gov. The specific pathways and resulting metabolites can vary depending on the microbial species involved and the structure of the parent flavonoid imrpress.commdpi.com.
Photodegradation Mechanisms
Flavonoids are known to be sensitive to light, particularly ultraviolet (UV) radiation, due to the presence of conjugated double bonds and aromatic rings in their structure heraldopenaccess.usuva.nlmdpi.com. Photodegradation is considered a main degradation mechanism for flavonoids when exposed to light heraldopenaccess.usuva.nl.
Photo-oxidation is a primary process involved in flavonoid photodegradation, which can occur through Type I or Type II mechanisms heraldopenaccess.usuva.nlnih.govmdpi.com. These mechanisms often involve the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can react with the flavonoid molecule, leading to its breakdown heraldopenaccess.usuva.nlnih.govmdpi.com. For example, studies on the flavonoid quercetin (B1663063) have shown that UV-A and UV-B light induce degradation, yielding oxidation products nih.gov.
The rate and specific mechanisms of flavonoid photodegradation can be influenced by environmental factors such as the solvent or matrix in which the flavonoid is present heraldopenaccess.usuva.nl. Studies have indicated that photodegradation of some flavones can be faster in polar solvents compared to non-polar solvents, suggesting a preference for Type I photosensitized degradation in hydrophilic environments heraldopenaccess.usuva.nl.
Given that Vicinin 2 is a flavonoid with a conjugated system, it is expected to be susceptible to photodegradation upon exposure to sunlight or other sources of UV radiation in the environment. The specific photodegradation products of Vicinin 2 would likely depend on the environmental conditions and the presence of photosensitizers.
Enzymatic Biotransformation in Non-Mammalian Systems
Enzymatic biotransformation of flavonoids occurs in various non-mammalian systems, primarily mediated by enzymes produced by microorganisms (bacteria and fungi) and potentially by plant enzymes within plant tissues imrpress.commdpi.comnih.govnih.govredalyc.orgmdpi.compjmonline.orgresearchgate.net. These enzymatic reactions are crucial for the breakdown and modification of flavonoids in the environment.
Microbial enzymes, such as glycosidases, are particularly important for the initial transformation of flavonoid glycosides like Vicinin 2 by cleaving the sugar moiety imrpress.commdpi.commdpi.com. Other microbial enzymes can catalyze a range of reactions including oxidation, reduction, hydroxylation, demethylation, and ring cleavage, leading to the formation of various metabolites researchgate.netimrpress.commdpi.comnih.govnih.gov. For instance, enzymes from Eubacterium ramulus are known to catalyze reactions such as hydrolysis and ring cleavage of flavonoids imrpress.com. Pseudomonas putida, a soil bacterium, has been studied for its ability to catabolize flavonoids through processes involving dehydroxylation and C-ring cleavage nih.gov.
Fungal enzymes also contribute to flavonoid biotransformation, with species like Aspergillus being reported to transform flavonoids through reactions such as hydroxylation, glycosylation, and methylation researchgate.net.
While the primary focus regarding enzymatic biotransformation of ingested flavonoids is often on gut microbiota imrpress.commdpi.commdpi.com, environmental microorganisms in soil and water also possess the enzymatic machinery to transform these compounds nih.govredalyc.orgfrontiersin.org. Plant enzymes can also be involved in the metabolism of flavonoids within plant tissues, although their role in the external environmental fate of released flavonoids may be less significant compared to microbial enzymes nih.gov.
Stability of Vicinin 2 in Environmental Matrices
The stability of Vicinin 2 in environmental matrices such as soil and water is influenced by a combination of biotic and abiotic factors, including microbial activity, light exposure, temperature, oxygen levels, pH, and the composition of the matrix itself mdpi.comscielo.bracs.orgacs.orgresearchgate.netrsc.orgnih.govunesp.br.
General studies on flavonoid stability in environmental matrices indicate that they can undergo degradation through various pathways mdpi.comscielo.bracs.orgacs.org. For example, flavonoids are known to have poor stability in the external environment and can degrade under extreme pH conditions scielo.br. Light, oxygen, temperature, and moisture are key environmental factors that can affect the functional stability of flavonoids mdpi.comscielo.br.
Research on the stability of other flavonoids in agricultural soils has shown that their persistence can vary significantly depending on their structure acs.orgacs.org. Hydroxylated flavonoids were found to be rapidly transformed in soil, while methoxylated derivatives exhibited substantially longer half-lives acs.orgacs.org. Glycosylation was also observed to influence stability, with glycosylated flavonoids being primarily transformed into their aglycones acs.orgacs.org. These transformations were primarily attributed to biotic processes in the soil acs.orgacs.org.
While specific data on the stability of Vicinin 2 in different environmental matrices is limited in the search results, its structure as a glycosylated flavonoid suggests that its stability will be influenced by factors similar to those affecting other flavonoids. Microbial activity, particularly the presence of glycosidases, is likely to play a significant role in its initial transformation through deglycosylation imrpress.commdpi.commdpi.com. Exposure to sunlight is expected to lead to photodegradation heraldopenaccess.usuva.nlmdpi.com. The pH and composition of the environmental matrix will also likely impact its stability and transformation rates mdpi.comscielo.br.
Based on studies of related flavonoids, the glycosylation in Vicinin 2 may influence its interaction with the environment and its rate of degradation compared to its corresponding aglycone. Further research is needed to specifically determine the persistence and transformation pathways of Vicinin 2 in various environmental compartments.
Structure Activity Relationship Studies of Vicinin 2
Impact of Glycosylation on Biological Activity
The presence and nature of glycosylation significantly impact the biological activity of flavonoids. Vicenin 2 features a distinctive C-glycosidic linkage, where the sugar molecules are directly attached to the carbon backbone of the flavone (B191248) core nih.govresearchgate.netnih.gov. This type of linkage is known to confer greater metabolic stability compared to O-glycosidic linkages, where the sugar is attached via an oxygen atom scienceopen.com. Emerging evidence suggests that deglycosylation may not be a prerequisite for the absorption of C-glycosyl flavonoids in the small intestine, challenging previous assumptions nih.govresearchgate.net. This metabolic stability and potential for absorption in glycosylated form can influence the bioavailability and duration of action of Vicenin 2, thereby affecting its biological activities.
Influence of Flavone Core Substitutions on Activity
The biological activity of Vicenin 2 is also influenced by the substitution pattern on its flavone core, which is derived from apigenin (B1666066). Apigenin is a 5,7,4'-trihydroxyflavone ctdbase.org. Vicenin 2 has glucosyl substitutions at the 6 and 8 positions of the A-ring researchgate.netnih.govresearchgate.netnih.gov. The presence and position of hydroxyl groups on the A and B rings, as well as the C2=C3 double bond in the C-ring, are known structural features critical for the activity of flavonoids, including their antioxidant and enzyme inhibitory properties scienceopen.commdpi.com.
Comparative studies with other flavones and their derivatives help to delineate the impact of these substitutions. For example, comparisons of Vicenin 2 with other flavone C-glycosides and related compounds have been conducted to understand their relative antioxidant capacities mdpi.com. The number and position of hydroxyl groups, particularly on the B-ring, are strongly correlated with radical scavenging activity mdpi.com. Differences in the substitution pattern on the flavone core and the glycosidic modifications contribute to the varied biological effects observed among different flavonoid compounds mdpi.com.
Computational Chemistry and Molecular Modeling for SAR Prediction
Computational chemistry and molecular modeling techniques are increasingly employed to predict and understand the SAR of compounds like Vicenin 2 semanticscholar.orgresearchgate.net. Techniques such as molecular docking and molecular dynamics simulations provide insights into the potential interactions between Vicenin 2 and its biological targets, such as proteins nih.govresearchgate.netnih.govsemanticscholar.orgresearchgate.netmdpi.com.
Molecular modeling studies on Vicenin 2 have investigated its binding to proteins like human serum albumin (HSA) nih.govresearchgate.netnih.gov. These studies revealed that Vicenin 2 can interact with HSA, involving hydrophobic interactions, Pi-pi stacking, and hydrogen bonds within specific binding sites nih.govresearchgate.netnih.gov. Computational approaches have also been used to predict the inhibitory potential of Vicenin 2 against viral enzymes like SARS-CoV-2 3CLpro and alpha-amylase by analyzing binding affinities and interactions within the enzyme's active site researchgate.netmdpi.com. These computational methods complement experimental SAR studies by providing a molecular-level understanding of how structural features of Vicenin 2 contribute to its binding affinity and biological effects semanticscholar.orgresearchgate.net.
Comparative Analysis with Aglycone and Other Flavonoid Derivatives
Studies have compared the antioxidant activity of Vicenin 2 with apigenin and other flavone C-glycosides such as Vicenin 1, vitexin, and isovitexin (B1672635) mdpi.com. These comparisons have shown variations in radical scavenging and ferric-reducing capacities among these compounds, highlighting the influence of the glycosylation pattern and the position of sugar attachments on antioxidant potential mdpi.com. For instance, Vicenin 2 showed a different ferric-reducing capacity compared to apigenin and other C-glycosyl flavones in one study mdpi.com.
Furthermore, the biological activities of Vicenin 2 have been compared to other related flavonoids in the context of specific enzyme inhibitions or cellular effects mdpi.com. These comparative analyses are essential for establishing the specific structural determinants responsible for the observed biological activities of Vicenin 2 and for guiding the design of novel flavonoid derivatives with enhanced properties.
Here is a data table summarizing some comparative antioxidant activities:
| Compound | TEACFRAP (µM Trolox/µM) mdpi.com | DPPH Inhibition (%) (Example Study) mdpi.com |
| Apigenin | Highest | Not specified in detail mdpi.com |
| Vicenin 2 | Lower than Apigenin mdpi.com | 13.8% mdpi.com |
| Vitexin | Lower than Apigenin mdpi.com | Not specified in detail mdpi.com |
| Isovitexin | Lower than Apigenin mdpi.com | 325 µM (EC50) mdpi.com |
| Schaftoside | Lower than Vicenin 2 mdpi.com | Not specified in detail mdpi.com |
| Swertisin | Lowest | Not specified in detail mdpi.com |
| Lucenin-2 | Not specified in detail mdpi.com | 94% mdpi.com |
Note: The DPPH inhibition data is from a specific study and may vary depending on experimental conditions.
This comparative analysis underscores that the glycosylation pattern and the specific flavonoid core structure collectively determine the biological activity profile of Vicenin 2.
Genetic and Genomic Insights into Vicinin 2 Biosynthesis and Accumulation
Genes Encoding Biosynthetic Enzymes in Vicinin 2 Producing Plants
The biosynthesis of flavonoids, including compounds like Vicinin 2, typically proceeds through the phenylpropanoid pathway. This pathway involves a series of enzymatic steps catalyzed by specific genes. While specific genes directly encoding enzymes for Vicinin 2 biosynthesis are not explicitly detailed in the provided search results, the broader context of flavonoid biosynthesis pathways offers insight. The phenylpropanoid pathway, which is responsible for the biosynthesis of numerous primary and secondary metabolites including flavonoids, begins with the aromatic amino acid L-phenylalanine. mdpi.com The initial step involves the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL). mdpi.com Subsequent steps involve enzymes that modify the basic flavonoid structure, leading to the diverse array of compounds observed in plants. Identifying the specific genes responsible for the glycosylation and hydroxylation patterns characteristic of Vicinin 2 would require dedicated research into Vicinin 2-producing species.
Transcriptional Regulation of Vicinin 2 Biosynthesis
The regulation of secondary metabolite biosynthesis, including flavonoids, is often controlled at the transcriptional level, ensuring that these compounds are produced at appropriate times and in specific tissues. github.io Transcriptional regulation involves the interaction of transcription factors with regulatory DNA sequences in the promoters of biosynthetic genes. libretexts.orguvm.edu
Transcription Factors (e.g., MYB, MYC)
MYB and MYC transcription factors are well-established regulators of various metabolic pathways in plants, including the biosynthesis of secondary metabolites like anthocyanins, which are also flavonoids. scielo.broaepublish.comnih.govnotulaebotanicae.rofrontiersin.org MYB transcription factors constitute a large family in plants, characterized by a conserved MYB DNA-binding domain. scielo.brnotulaebotanicae.ro They play roles in plant growth, development, and responses to abiotic and biotic stresses, often by regulating the expression of downstream genes involved in metabolism. scielo.brnotulaebotanicae.ro MYC proteins are also a class of transcription factors involved in various cellular processes. oaepublish.comuniroma1.itfrontiersin.org Studies on anthocyanin biosynthesis have shown that MYB transcription factors can interact with MYC-like basic helix-loop-helix proteins to activate the promoters of anthocyanin-related genes. nih.govfrontiersin.org While direct evidence for the involvement of specific MYB or MYC factors in Vicinin 2 biosynthesis is not available in the search results, by analogy with other flavonoid pathways, it is plausible that these transcription factor families play a role in regulating the expression of genes encoding Vicinin 2 biosynthetic enzymes in producing plants. For instance, research on chili pepper leaves demonstrated that silencing an R2R3-MYB transcription factor (CaMYB) led to a loss of anthocyanin accumulation and altered expression of multiple genes in the anthocyanin biosynthetic pathway, including a significant decrease in MYC expression. frontiersin.org
Environmental and Developmental Cues in Gene Expression
The biosynthesis of secondary metabolites like Vicinin 2 can be influenced by both environmental and developmental cues. Plants, being sessile organisms, have developed sophisticated mechanisms to adapt to changing environmental conditions through gene-regulatory mechanisms. frontiersin.org Environmental factors such as UV radiation, light, temperature, wounding, and biotic stress have been shown to trigger the biosynthesis of stilbenes, another class of polyphenols synthesized via the phenylpropanoid pathway. mdpi.com These stimuli can regulate the expression of genes involved in the biosynthetic pathways. mdpi.com
Developmental cues also play a significant role in regulating gene expression, including those involved in metabolic pathways. github.ionih.govelsevier.es Gene regulation drives cellular differentiation and helps cells maintain differentiated states, resulting in different cell types having distinct gene expression profiles despite containing the same genetic material. github.io The expression of genes can be regulated at various stages, including transcription initiation, mRNA degradation, and protein synthesis. github.iouvm.edu The precise mechanisms by which environmental and developmental signals are integrated to regulate Vicinin 2 biosynthesis would require specific investigation in Vicinin 2-producing plants. However, the general principles of gene regulation in response to these cues, as observed in other plant secondary metabolic pathways, are likely applicable. mdpi.comfrontiersin.org
Genetic Engineering Approaches for Modulating Vicinin 2 Levels
Genetic engineering offers powerful tools to modify the genetic makeup of organisms, including plants, to alter the production of specific compounds. nih.govwikipedia.orgyourgenome.orgfda.gov By manipulating genes involved in biosynthetic pathways or their regulatory elements, it is possible to modulate the accumulation levels of target metabolites like Vicinin 2. Approaches in genetic engineering include the insertion, deletion, or alteration of specific DNA sequences in genomes. nih.govwikipedia.orgyourgenome.org Techniques such as homologous recombination, transposon-mediated insertion, viral vectors, and more recently, guided endonucleases like CRISPR/Cas9, are employed for these modifications. nih.gov CRISPR/Cas9 technology, in particular, has become widely applied for targeted gene editing due to its precision. nih.gov
To modulate Vicinin 2 levels using genetic engineering, one could consider several strategies:
Overexpression of Biosynthetic Genes: Introducing additional copies of key genes encoding enzymes in the Vicinin 2 biosynthetic pathway or using stronger promoters to increase their expression could potentially lead to higher production of Vicinin 2. This approach has been used to enhance the production of other valuable compounds in plants and microorganisms. mdpi.com
Suppression of Competing Pathways: If precursor molecules are diverted to other metabolic pathways, suppressing enzymes in those competing pathways could increase the flux towards Vicinin 2 biosynthesis.
Manipulation of Regulatory Genes: Modifying the expression or activity of transcription factors (like MYB or MYC proteins) that positively regulate Vicinin 2 biosynthesis could enhance its production. Conversely, targeting negative regulators could also lead to increased accumulation.
Gene Stacking: Combining multiple genetic modifications aimed at enhancing different steps of the pathway or regulatory network could have a synergistic effect on Vicinin 2 accumulation.
While the specific application of these techniques to Vicinin 2 biosynthesis is not detailed in the provided search results, the general principles and tools of genetic engineering are well-established for modulating secondary metabolite levels in plants. nih.govwikipedia.orgyourgenome.orgfda.gov
Genomic Analysis of Vicinin 2 Producing Species
Genomic analysis provides a comprehensive understanding of the genetic potential of an organism, including the identification of genes involved in specific metabolic pathways and their organization within the genome. Whole genome sequencing (WGS) technologies have significantly advanced the study of bacterial species and allow for exploring metabolic pathways through gene mining. mdpi.com Applying genomic analysis to Vicinin 2-producing plants would involve sequencing the entire genome to identify all genes present. This would facilitate the identification of candidate genes encoding enzymes in the Vicinin 2 biosynthetic pathway by searching for homologs of known enzymes in related flavonoid pathways or by employing comparative genomics approaches with other species known to produce similar compounds.
Genomic analysis can also reveal the genomic context of these genes, such as whether they are clustered together (forming potential biosynthetic gene clusters) or dispersed throughout the genome. researchgate.net Furthermore, analyzing promoter regions and other regulatory elements within the genome can provide insights into the transcriptional control of Vicinin 2 biosynthesis. github.io Comparative genomic analysis between high and low Vicinin 2 producing varieties of the same species, or between Vicinin 2 producing and non-producing related species, could help identify genetic variations, gene duplications, or deletions that correlate with Vicinin 2 accumulation levels. mdpi.commdpi.comfrontiersin.org This type of analysis can pinpoint key genes or regulatory regions responsible for differences in Vicinin 2 production.
Ecological Significance of Vicinin 2
Role in Plant Defense Mechanisms
Plants synthesize a vast array of secondary metabolites, including flavonoid glycosides, as a primary defense against various biotic threats. nih.govanu.edu.au These compounds can act as deterrents or toxins to herbivores and pathogens, contributing significantly to the plant's survival and reproductive success.
Flavonoid glycosides are known to be involved in defending plants against herbivorous insects. mdpi.comresearchgate.net Their presence can deter feeding, reduce the nutritional value of the plant tissue, or be toxic to the herbivores. researchgate.net The specific effects of these compounds can vary depending on the insect species. mdpi.com For instance, some flavonoids act as feeding deterrents, while others may function as oviposition stimulants or deterrents. mdpi.comresearchgate.net
Table 1: Documented Effects of Flavonoid Glycosides on Various Insect Herbivores
| Insect Group | General Effect of Flavonoid Glycosides | References |
| True Bugs (Heteroptera) | Generally harmful | mdpi.comresearchgate.net |
| True Flies (Diptera) | Tendency to be harmful | mdpi.comresearchgate.net |
| Beetles (Coleoptera) | Mixed effects (harmful and harmless depending on the species) | mdpi.comresearchgate.net |
| Butterflies (Lepidoptera) | Generally harmless | mdpi.comresearchgate.net |
| Sawflies (Symphyta) | Generally harmless | mdpi.comresearchgate.net |
Flavonoid glycosides play a crucial role in a plant's defense against microbial pathogens, including fungi and bacteria. nih.govmdpi.comnih.gov They can exhibit direct antimicrobial activity by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with their metabolism. nih.govmdpi.com Flavonoids can be transported to the site of infection and contribute to the plant's hypersensitivity reaction, a form of programmed cell death to limit the spread of the pathogen. nih.govmdpi.com
In the context of Vicia faba, which is susceptible to various fungal and bacterial diseases, Vicinin 2 may contribute to the plant's chemical defense arsenal (B13267). Research has shown that flavonoid glycosides isolated from various plants possess significant antimicrobial properties. nih.gov For example, some flavonoid glycosides have demonstrated antibacterial activity against multi-drug-resistant strains of bacteria, with a mechanism that involves damaging the cytoplasmic membrane of the pathogen. nih.gov The fungicidal properties of vicine (B1682213) and convicine (B104258) in fava beans are documented, and it is plausible that Vicinin 2 has a complementary or synergistic role in protecting the plant from pathogenic microbes. nih.gov
Table 2: Antimicrobial Mechanisms of Flavonoid Glycosides
| Mechanism of Action | Description | References |
| Inhibition of DNA Gyrase | Quercetin (B1663063), a common flavonoid, can inhibit this essential bacterial enzyme. | nih.gov |
| Cytoplasmic Membrane Disruption | Some flavonoids can inhibit the function of the cytoplasmic membrane. | nih.govnih.gov |
| Inhibition of Energy Metabolism | Licochalcones A and C have been shown to inhibit microbial energy metabolism. | nih.gov |
| Cell Lysis | Flavonoid glycosides can cause the breakdown of microbial cells. | nih.gov |
Allelopathic Interactions in Plant Communities
Allelopathy is the process by which an organism produces biochemicals that influence the growth, survival, development, and reproduction of other organisms. wikipedia.orgnih.gov Flavonoid glycosides are among the compounds that can be released from plants into the soil, where they can affect neighboring plants. researchgate.netproquest.com These compounds can be exuded from roots or leached from decaying plant material. researchgate.netproquest.com In the soil, flavonoid glycosides can be transformed by microbial activity into their more active aglycone forms. acs.orgresearchgate.net
Studies on Vicia faba have demonstrated its allelopathic potential, though the specific compounds responsible are not always identified. nih.gov It is conceivable that Vicinin 2, upon its release into the rhizosphere, could contribute to the allelopathic effects of the fava bean. The allelopathic activity of flavonoid glycosides can include the inhibition of seed germination and seedling growth of competing plant species. nih.gov This would provide the fava bean with a competitive advantage in its natural and agricultural ecosystems.
Contribution to Plant Adaptation to Environmental Stress
Plants are constantly exposed to a variety of environmental stresses, including drought, salinity, and high levels of UV radiation. Flavonoid glycosides are key players in the plant's ability to cope with these abiotic stresses. researchgate.netresearchgate.netnih.gov They can act as antioxidants, scavenging harmful reactive oxygen species (ROS) that are produced in excess during stress conditions. researchgate.netnih.gov
The accumulation of flavonoid glycosides has been observed in plants subjected to various environmental pressures. researchgate.net For instance, under drought stress, flavonoids can help improve water conductivity in roots and regulate stomatal movement. researchgate.net In response to high salinity, they can aid in maintaining ion balance. researchgate.net Furthermore, flavonoids are effective at absorbing UV-B radiation, thereby protecting the plant's DNA and photosynthetic machinery from damage. mdpi.com
Given these established roles of flavonoid glycosides, it is highly probable that Vicinin 2 contributes to the resilience of Vicia faba against environmental stressors. By acting as an antioxidant and potentially as a UV protectant, Vicinin 2 can help the plant mitigate the damaging effects of its environment, thus enhancing its survival and growth. researchgate.netresearchgate.netnih.gov
Table 3: Role of Flavonoid Glycosides in Plant Adaptation to Abiotic Stress
| Stress Factor | Role of Flavonoid Glycosides | References |
| Drought | Improve root hydraulic conductivity; regulate stomatal movement. | researchgate.net |
| Salinity | Improve ion homeostasis. | researchgate.net |
| Heavy Metals | Activate stress-responsive genes. | researchgate.net |
| Cold | Increase in flavanol glycosides. | researchgate.net |
| UV Radiation | Act as a screen to absorb harmful radiation; scavenge reactive oxygen species. | mdpi.com |
Future Research Directions and Perspectives
Elucidation of Complete Biosynthetic Pathways for Vicinin 2
The complete biosynthetic pathway of Vicinin 2 remains partially uncharted, presenting a significant area for future research. While recent breakthroughs have identified key genes and precursors, a full elucidation of the enzymatic steps is required.
Historically, the biosynthesis of the closely related pyrimidine (B1678525) glucosides, vicine (B1682213) and convicine (B104258), was thought to originate from the orotic acid pathway of pyrimidine synthesis. However, recent research has overturned this hypothesis, demonstrating that their synthesis stems from purine (B94841) metabolism, specifically from intermediates in the riboflavin (B1680620) pathway. A pivotal discovery was the identification of the gene VC1, which encodes a bifunctional enzyme with GTP cyclohydrolase II activity. This enzyme catalyzes the conversion of the purine nucleoside triphosphate GTP into an intermediate, marking a critical step in the pathway.
Further studies have revealed that a simple two-base-pair insertion in the VC1 gene is the genetic basis for low-vicine and convicine content in certain faba bean cultivars. This mutation disrupts the gene's function, leading to a significant reduction in the production of these compounds. More recently, another gene, VC2, which also encodes a putative bifunctional riboflavin protein, has been identified. VC2 is believed to be responsible for the residual or baseline levels of these compounds in low-vicine varieties, suggesting a more complex genetic regulation than previously understood.
Future research should focus on identifying and characterizing the subsequent enzymes and intermediate molecules in the pathway that convert the product of the VC1/VC2-catalyzed reaction into the final Vicinin 2 structure. This will likely involve a combination of transcriptomics, proteomics, and metabolomics to identify candidate genes and enzymes that show correlated expression with Vicinin 2 accumulation. Heterologous expression and in vitro enzyme assays will then be necessary to confirm the function of these candidate proteins. A complete understanding of the biosynthetic pathway is a crucial stepping stone for metabolic engineering and for fully comprehending the regulation of Vicinin 2 production in plants.
| Gene | Function | Impact on Vicinin 2 Biosynthesis |
| VC1 | Encodes a bifunctional enzyme with GTP cyclohydrolase II activity. | Catalyzes a key initial step, converting GTP into a pyrimidine precursor. A mutation in this gene is the primary source of low-vicinin traits. |
| VC2 | Encodes a putative bifunctional riboflavin protein with GTP cyclohydrolase II activity. | Contributes to the residual, baseline synthesis of vicine and convicine in low-vicine cultivars. |
Deeper Exploration of Molecular Mechanisms of Action in Non-Clinical Models
The primary known molecular mechanism of Vicinin 2 and its related compounds is linked to the phenomenon of favism in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency. Upon ingestion, Vicinin 2 is hydrolyzed by gut microflora into its aglycone, divicine. Divicine is a potent oxidizing agent that can deplete glutathione (B108866) in red blood cells. In G6PD-deficient individuals, the inability to regenerate glutathione leads to oxidative damage, hemolysis, and acute hemolytic anemia.
While this mechanism is well-established, there is a need for a more profound exploration of its molecular interactions in various non-clinical models. Future research should aim to:
Identify Specific Molecular Targets: Beyond the general oxidative stress model, the precise molecular targets of divicine within erythrocytes and other cell types are not fully known. Studies using proteomics and cellular imaging in non-clinical models, such as cell cultures and animal models (e.g., rats), could identify specific proteins and cellular pathways that are most vulnerable to divicine-induced oxidative damage.
Investigate Effects in Different Animal Models: The toxicological effects of Vicinin 2 have been studied in some animals, with notable impacts on laying hens, including reduced egg weight and fertility. However, effects in other monogastric animals like pigs have been reported as minimal. A broader investigation across different animal models could reveal species-specific differences in metabolism and sensitivity, providing insights into the compound's broader biological activity.
Explore Other Potential Bioactivities: Research should not be limited to the toxicological profile of Vicinin 2. Many plant secondary metabolites have complex roles and may exhibit other, more subtle biological effects. Non-clinical studies could explore potential cytostatic, antimicrobial, or signaling activities of Vicinin 2 and its aglycone, divicine, which could open avenues for new applications.
A deeper understanding of these molecular mechanisms is essential for a comprehensive risk assessment and for exploring any potential bioactivities that have been overlooked.
Development of Novel Analytical Techniques for Trace Analysis
The accurate quantification of Vicinin 2 is crucial for food safety, plant breeding programs, and research. Over the years, analytical methods have evolved significantly, but there remains a need for more advanced techniques, particularly for trace analysis.
Early methods for the detection of vicine and convicine relied on spectrophotometry and colorimetry, which were suitable for high concentrations but lacked the sensitivity and selectivity for more precise measurements. The development of High-Performance Liquid Chromatography with UV detection (HPLC-UV) provided a more robust and widely used method.
More recently, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a superior technique, offering significant improvements in selectivity and sensitivity. This is particularly important for the accurate quantification of low levels of Vicinin 2 in genotypes developed through breeding programs aimed at reducing its content. Researchers have been working to develop and validate rapid, high-throughput LC-MS methods that require less starting material and reduce the use of harsh chemicals.
Future research in this area should focus on:
Enhanced Sensitivity: Developing methods with even lower limits of detection and quantification to analyze trace amounts of Vicinin 2 and its derivatives in complex matrices.
High-Throughput Screening: Creating faster and more cost-effective analytical platforms to support large-scale screening in plant breeding programs.
Portable and Field-Deployable Techniques: Investigating the potential for developing portable analytical devices that could be used for on-site analysis in fields or processing facilities, enabling real-time quality control.
Analysis of Derivatives: Expanding analytical methods to simultaneously identify and quantify the growing number of recently discovered Vicinin 2 derivatives, which may also have biological activity.
The continuous improvement of analytical techniques is fundamental to advancing all other areas of Vicinin 2 research.
| Analytical Technique | Principle | Advantages | Limitations |
| Spectrophotometry/Colorimetry | Measures light absorbance of the compound or a colored complex. | Simple, low cost. | Low sensitivity and selectivity, suitable only for high concentrations. |
| HPLC-UV | Separates compounds based on their physicochemical properties followed by UV light detection. | Good robustness and reliability for quantification. | Lower sensitivity compared to MS, potential for co-eluting interferences. |
| LC-MS | Separates compounds with HPLC and detects them based on their mass-to-charge ratio. | High sensitivity and selectivity, provides structural information. | Higher cost and complexity of instrumentation. |
Harnessing Genetic Regulation for Enhanced Production
While most research on the genetic regulation of Vicinin 2 has been directed towards reducing its concentration due to its anti-nutritional effects, this knowledge can also be leveraged for controlled, and potentially enhanced, production. Should a valuable bioactivity or ecological role be identified for Vicinin 2, understanding its genetic regulation would be key to maximizing its synthesis for specific applications.
The identification of the VC1 and VC2 genes is the cornerstone of this understanding. The significant drop in Vicinin 2 levels resulting from a mutation in VC1 highlights its role as a major control point in the biosynthetic pathway. Furthermore, studies have begun to identify regulatory SNPs (Single Nucleotide Polymorphisms) in the promoter regions of genes that are associated with Vicinin 2 content. These rSNPs can alter the binding sites of transcription factors, thereby influencing gene expression and the final concentration of the compound.
Future research could harness this genetic knowledge by:
Promoter Analysis and Engineering: Characterizing the promoters of the VC1 and VC2 genes to identify key regulatory elements and the transcription factors that bind to them. This knowledge could be used to engineer stronger promoters or to overexpress key transcription factors to boost the production of Vicinin 2 in a controlled system, such as in specific plant tissues or in microbial bioreactors.
Marker-Assisted Selection for High Content: While current breeding uses molecular markers to select for low-vicine traits, the same principles could be reversed to select for genotypes that are naturally high producers, should this be desired.
Investigating Environmental Influences: Studies have shown that environmental factors, such as sowing time and soil type, can significantly influence the concentration of vicine and convicine in faba beans. Understanding the interplay between genetics and environment (GxE) could allow for the development of agronomic practices that enhance the production of Vicinin 2 in the field.
By shifting the perspective from elimination to control, the extensive genetic knowledge being gathered on Vicinin 2 can become a powerful tool for enhancing its production if future applications demand it.
Investigating Ecological Roles in Diverse Ecosystems
The presence of secondary metabolites like Vicinin 2 in plants is rarely accidental; they often serve critical ecological functions. Preliminary evidence suggests that Vicinin 2 and its related compounds are part of the plant's chemical defense system. For instance, divicine has demonstrated fungicidal and fungistatic properties against plant pathogens. Additionally, vicine has been shown to increase the mortality of bruchid beetle larvae, suggesting an insecticidal role.
However, our understanding of these ecological roles is still in its infancy. A dedicated research effort is needed to explore the functions of Vicinin 2 in a variety of ecological contexts. Future investigations should include:
Broad-Spectrum Biotic Screening: Testing the effects of Vicinin 2 and its aglycone, divicine, against a wide range of plant pathogens (fungi, bacteria, oomycetes) and herbivores (insects, nematodes, mammals) to determine the breadth of its defensive capabilities.
Field-Based Ecological Studies: Moving beyond the lab to conduct field studies that compare the ecological performance (e.g., rates of herbivory and disease) of high-vicine and low-vicine plant varieties in different ecosystems. This would provide real-world evidence of its defensive benefits.
Exploring Allelopathic Potential: Investigating whether Vicinin 2 or its breakdown products are exuded from roots or leached from leaf litter, and if they have any allelopathic effects on competing plant species.
Understanding Costs and Trade-offs: Examining the metabolic cost to the plant of producing Vicinin 2 and investigating potential ecological trade-offs. For example, does a high investment in producing Vicinin 2 come at the cost of growth or the production of other defense compounds?
A thorough investigation into the ecological roles of Vicinin 2 will not only provide a more complete understanding of its purpose in nature but may also uncover its potential for use in agriculture as a natural biopesticide.
Q & A
Q. What established protocols are used for synthesizing Vicinin 2 and its derivatives, and how is purity validated?
Vicinin 2 can be synthesized from Vicia sativa seeds via sequential solvent extraction, chromatographic purification, and derivatization (e.g., sulfation or hydrazide formation). Analytical techniques such as thermal gravimetric analysis and electrophoresis are critical for confirming purity and structural integrity. For derivatives, nuclear magnetic resonance (NMR) and mass spectrometry (MS) should cross-validate functional group modifications .
Q. Which in vitro assays are recommended to assess Vicinin 2’s effects on erythrocyte glutathione (GSH) levels?
Standard assays include thiobarbituric acid reactive substances (TBARS) to measure lipid peroxidation and spectrophotometric quantification of GSH depletion. Controls should include untreated erythrocytes and parallel experiments with structurally inert analogs (e.g., Vicinin-β-D-glucuronide) to isolate target-specific effects. Confounding variables like incubation time, temperature, and hematocrit levels must be standardized .
Q. How should experimental conditions be documented to ensure reproducibility in Vicinin 2 studies?
Follow NIH preclinical guidelines: report reagent concentrations (e.g., Vicinin 2 dosage in mM/µM), incubation durations, and cell sourcing (e.g., human vs. animal erythrocytes). Include batch numbers for chemicals and equipment calibration details (e.g., centrifuge RPM). Use the ARRIVE 2.0 framework for in vivo studies .
Advanced Research Questions
Q. How can synthesis of Vicinin 2 derivatives be optimized to enhance bioactivity while minimizing off-target effects?
Employ structure-activity relationship (SAR) studies to identify key functional groups (e.g., hydroxyl or amino groups) linked to GSH modulation. Use high-throughput screening (HTS) to test derivatives against erythrocyte membranes and hepatic cell lines (for toxicity). Pair results with molecular dynamics simulations to predict membrane interaction sites .
Q. What methodological approaches resolve contradictions in reported pro-oxidant effects of Vicinin 2?
Cross-validate findings using multi-omics integration (e.g., redox proteomics and metabolomics) to identify context-dependent pathways. Replicate experiments across cell types (e.g., erythrocytes vs. leukocytes) and adjust variables like oxygen tension or antioxidant cofactors. Apply Bayesian meta-analysis to assess inter-study heterogeneity .
Q. Which statistical models are suitable for analyzing Vicinin 2’s dose-response relationships in heterogeneous cell populations?
Use hierarchical linear modeling (HLM) to account for variability between cell batches or donors. For non-linear responses, four-parameter logistic (4PL) regression can model EC50/IC50 values. Machine learning approaches (e.g., random forests) may predict synergistic effects with other phytochemicals .
Q. How can researchers elucidate Vicinin 2’s molecular interactions with erythrocyte membranes?
Combine surface plasmon resonance (SPR) to measure binding kinetics with cryo-electron microscopy for structural insights. Fluorescence quenching assays using membrane-embedded probes (e.g., diphenylhexatriene) can quantify lipid bilayer perturbations. Validate findings with knockout erythrocyte models lacking specific membrane transporters .
Methodological Considerations
- Experimental Design : For comparative studies, use a matched-participants design (e.g., erythrocytes from the same donor for control/treatment groups) to minimize biological variability .
- Data Contradictions : Address discrepancies by re-evaluating assay sensitivity (e.g., fluorometric vs. colorimetric GSH assays) and confirming compound stability under experimental conditions .
- Ethical Compliance : For human-derived cells, adhere to Declaration of Helsinki principles and obtain informed consent. Document ethical approval codes and data anonymization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
